5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 1501-10-6
Cat. No.: VC20949069
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 1501-10-6](/images/no_structure.jpg)
Specification
CAS No. | 1501-10-6 |
---|---|
Molecular Formula | C7H8N4 |
Molecular Weight | 148.17 g/mol |
IUPAC Name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) |
Standard InChI Key | ZEWNAJJTKKUMEK-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CN=C2C1=C(NC=N2)N |
SMILES | CC1=CNC2=NC=NC(=C12)N |
Canonical SMILES | CC1=CNC2=NC=NC(=C12)N |
Introduction
Chemical Properties and Structural Characteristics
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a nitrogen-rich heterocyclic compound consisting of a fused ring system with a pyrrole and a pyrimidine moiety. The compound features a methyl substituent at the 5-position and an amine group at the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold .
Basic Chemical Information
The fundamental chemical characteristics of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are summarized in Table 1.
Table 1: Chemical Properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Property | Value |
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CAS Number | 1501-10-6 |
Molecular Formula | C₇H₈N₄ |
Molecular Weight | 148.17 g/mol |
MDL Number | MFCD17392865 |
SMILES Notation | CC1=CNC2=NC=NC(N)=C12 |
Commercial Purity | ≥97% |
Product Family | Heterocyclic Building Blocks |
Structural Features
The compound contains a bicyclic ring system where a pyrrole ring is fused with a pyrimidine ring. The amine group at the 4-position of the pyrimidine ring and the methyl group at the 5-position of the pyrrole ring are key structural features that influence its chemical reactivity and biological properties . The nitrogen at the 7-position (NH) of the pyrrole ring is also an important site for potential derivatization through alkylation reactions.
Synthesis Methodologies
Various synthetic routes have been developed for the preparation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and related derivatives. These methods typically involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by appropriate functionalization.
General Synthetic Approaches
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often follows these general pathways:
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Construction of the pyrimidine ring followed by formation of the pyrrole ring
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Modification of pre-existing pyrrolo[2,3-d]pyrimidine scaffolds
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Sequential N-alkylation and C-functionalization through coupling reactions
Specific Synthetic Routes
While the search results don't provide a direct synthesis procedure for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine itself, related compounds offer valuable insights. For example, the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically begins with the preparation of the key intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-amine . This approach involves:
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Raney Nickel desulfurization of 4,6-diaminopyrimidine-2-thiol to afford 4,6-diaminopyrimidine
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Iodination followed by Sonogashira coupling
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Deprotection and base-promoted ring closure under microwave irradiation
Further modifications can introduce the methyl group at the 5-position through appropriate reactions.
N-Alkylation Reactions
The N-7 position of pyrrolo[2,3-d]pyrimidines can be functionalized through alkylation reactions. For related compounds, this typically involves:
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Treatment with alkyl halides or tosylates under basic conditions
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Reaction in polar aprotic solvents such as DMF
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Purification through column chromatography
For instance, a related compound, 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was synthesized by reacting 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with methyl iodide and potassium carbonate in DMF for 8 hours, yielding the target compound with 50% efficiency .
Anti-inflammatory Applications
Certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as JAK1-selective inhibitors. For example, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile exhibited an IC₅₀ value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, indicating potential applications in treating inflammatory conditions .
Structure-Activity Relationships
Key Structural Features Affecting Activity
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is influenced by several structural elements:
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N-7 substitution: The nature of substituents at the N-7 position significantly affects binding affinity and selectivity for target kinases. Both hydrophobic and hydrophilic groups can demonstrate effective binding due to the presence of additional hydrophobic pockets near the carbohydrate binding region in target enzymes .
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C-5 substitution: Bulky aromatic groups at the C-5 position can enhance selectivity by binding in hydrophobic pockets adjacent to gatekeeper residues in target kinases .
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4-amine modifications: Substitutions at the 4-amine position can modulate binding interactions with hinge regions of target kinases .
Molecular Docking Studies
Molecular modeling studies have revealed that pyrrolo[2,3-d]pyrimidines can form key hydrogen-bonding interactions with amino acid residues in the hinge region (such as Tyr150 and Asp148 in PfCDPK4). Compounds with favorable docking scores have demonstrated promising inhibitory activity in vitro, confirming the predictive value of computational modeling approaches .
Research Applications
As Building Blocks in Medicinal Chemistry
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as an important building block for the synthesis of more complex molecules with pharmaceutical applications . Its versatility allows for various modifications, including:
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N-alkylation at the pyrrole nitrogen
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Halogenation at the C-5 position, enabling subsequent coupling reactions
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Modification of the 4-amino group through various transformations
Development of Anticancer Agents
Pyrrolo[2,3-d]pyrimidines have shown promise as potential anticancer agents through:
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Inhibition of cancer cell growth
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Interactions with specific molecular targets such as kinases involved in cell signaling pathways
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Modulation of biomarkers associated with signaling pathways critical in cancer progression
Pharmacokinetic Considerations
Understanding the pharmacokinetic properties of pyrrolo[2,3-d]pyrimidine derivatives is crucial for optimizing their therapeutic potential. Research on related compounds has focused on improving oral bioavailability and efficacy through strategic structural modifications. These modifications often target:
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Improving metabolic stability
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Enhancing solubility and membrane permeability
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Reducing off-target effects
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